
13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P
Overview
Description
13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is a useful research compound. Its molecular formula is C48H49N13O9S6 and its molecular weight is 1144.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of Micrococcins
Micrococcins are a group of cyclic peptides that exhibit a range of biological activities. They are primarily derived from the genus Micrococcus and have been studied for their potential therapeutic applications. The structural modifications in compounds like 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P may enhance their biological efficacy.
Antimicrobial Activity
Research indicates that micrococcins possess significant antimicrobial properties. The specific compound This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis. This disruption leads to cell lysis and death, which is particularly effective against resistant strains.
Anticancer Activity
Recent studies have suggested that micrococcins may also exhibit anticancer properties. The compound This compound has been evaluated for its cytotoxic effects on cancer cell lines.
Case Studies
-
Study on Breast Cancer Cells:
- A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis through the activation of caspase pathways.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Study on Leukemia Cells:
- Another study focused on K562 leukemia cells showed that treatment with This compound resulted in G2/M phase arrest and subsequent apoptosis.
- Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 5 | Inhibition of growth |
Antimicrobial | Escherichia coli | 10 | Cell lysis |
Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
Anticancer | K562 (Leukemia) | 15 | G2/M phase arrest |
Pharmacological Studies
Pharmacological studies have highlighted the potential of This compound as a lead compound for drug development. Its unique structural features contribute to its bioactivity profile, making it a candidate for further exploration in drug formulation.
Toxicological Assessments
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies suggest low toxicity in normal cell lines compared to cancerous cells, indicating a favorable therapeutic index.
Scientific Research Applications
Source
This compound is derived from Bacillus pumilus , a bacterium known for producing various bioactive compounds.
Antimicrobial Activity
One of the primary applications of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is its antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogenic bacteria and fungi.
Case Study: Antibacterial Efficacy
A study published in the Journal of Antibiotics demonstrated that micrococcin P derivatives, including this compound, exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting potential for development into new therapeutic agents .
Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.
Case Study: Apoptosis Induction
In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability. These findings suggest a potential role in cancer therapy .
Biochemical Applications
Due to its unique structure, this compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities.
Application Example: Enzyme Inhibition Studies
Research has shown that micrococcin derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis. This inhibition can be quantitatively assessed using enzyme assays, providing insights into the mechanism of action of antibiotics .
Data Table: Summary of Research Findings
Properties
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYNRGFWXAKA-QMXXNAFJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O9S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317185 | |
Record name | Micrococcin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1144.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67401-56-3 | |
Record name | Micrococcin P1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67401-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micrococcin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.